N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a brominated pyrimidine ring, a piperidine moiety, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Piperidine Formation: The piperidine ring is synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Cyclopropanesulfonamide Formation: The final step involves the formation of the cyclopropanesulfonamide group through a sulfonylation reaction using cyclopropanesulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with fewer oxygen-containing functional groups
Substitution: Substituted derivatives with different functional groups replacing the bromine atom
Scientific Research Applications
N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage and have been studied for their biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds contain a brominated pyridine ring and have been explored for their medicinal properties.
Uniqueness
N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H19BrN4O3S |
---|---|
Molecular Weight |
391.29 g/mol |
IUPAC Name |
N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C13H19BrN4O3S/c1-21-12-11(14)7-15-13(16-12)18-6-2-3-9(8-18)17-22(19,20)10-4-5-10/h7,9-10,17H,2-6,8H2,1H3 |
InChI Key |
YGMBSRMRXBNCTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1Br)N2CCCC(C2)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
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